PRCP Inhibitory Potency: Class-Level Inference from Bioisosteric Series
The compound belongs to a series of pyrazole-based PRCP inhibitors designed to replace amide groups while preserving potency. In the Bioorg Med Chem Lett publication, closely related pyrazole analogs achieved single-digit nanomolar IC50 values against human PRCP: Compound 103 (hPRCP IC50 = 3.5 nM) and Compound 104 (hPRCP IC50 = 2.5 nM) [1]. Although the specific IC50 for 1351615-29-6 has not been publicly reported, its structural homology to these active compounds supports anticipated low-nanomolar potency [1].
| Evidence Dimension | hPRCP IC50 (nM) |
|---|---|
| Target Compound Data | Not disclosed; inferred from series SAR |
| Comparator Or Baseline | Compound 103: 3.5 nM; Compound 104: 2.5 nM |
| Quantified Difference | N/A |
| Conditions | Recombinant human PRCP enzymatic assay (Bioorg Med Chem Lett 2014) |
Why This Matters
Researchers can benchmark this compound's anticipated potency against validated PRCP inhibitors for in vitro and in vivo metabolic disease studies.
- [1] Graham TH et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorg Med Chem Lett. 2014;24(7):1657-60. PMID 24636945. View Source
